molecular formula C7H11N3O3 B3192297 (2R)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol CAS No. 618911-61-8

(2R)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol

Cat. No. B3192297
CAS RN: 618911-61-8
M. Wt: 185.18 g/mol
InChI Key: KPQZUUQMTUIKBP-RXMQYKEDSA-N
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Description

(2R)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol, also known as MNIP, is a chemical compound that has gained attention for its potential use in scientific research. This compound has unique properties that make it useful in a variety of applications, including the study of biological processes and the development of new drugs.

Mechanism of Action

(2R)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol is believed to exert its biological effects by acting as a prodrug that is activated by cellular enzymes. The activated form of (2R)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol can then interact with cellular proteins and DNA to produce a variety of effects, including the inhibition of DNA synthesis and the induction of cell death.
Biochemical and Physiological Effects:
(2R)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of apoptosis, and the suppression of tumor growth. (2R)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol has also been shown to be effective against a variety of bacterial infections, including those caused by Helicobacter pylori and Clostridium difficile.

Advantages and Limitations for Lab Experiments

(2R)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol has several advantages for use in lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its specificity for certain cellular targets. However, (2R)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for research involving (2R)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol, including the development of new anti-cancer drugs, the study of bacterial infections, and the investigation of DNA damage and repair mechanisms. Additionally, (2R)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol may have potential applications in the development of new imaging agents for use in medical diagnostics. Further research is needed to fully understand the potential of (2R)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol and its derivatives in these and other areas of scientific investigation.

Scientific Research Applications

(2R)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol has been used in a variety of scientific studies, including the study of DNA damage and repair mechanisms, the development of new anti-cancer drugs, and the study of bacterial infections. (2R)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol has also been used as a model compound for the study of other nitroimidazole drugs, such as metronidazole and tinidazole.

properties

IUPAC Name

(2R)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQZUUQMTUIKBP-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(C)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(N1C[C@@H](C)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Secnidazole, (R)-

CAS RN

618911-61-8
Record name Secnidazole, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618911618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SECNIDAZOLE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7551F316CJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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